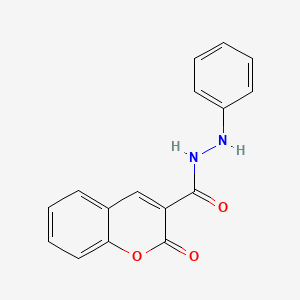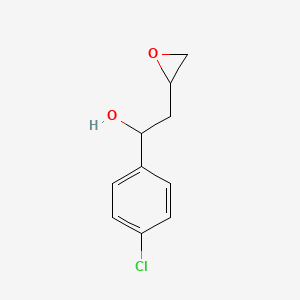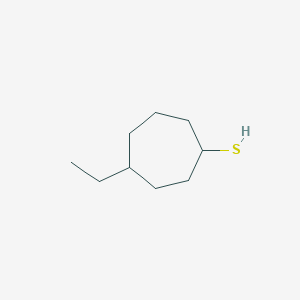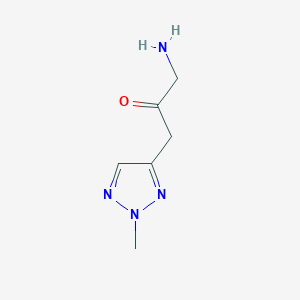
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one is a heterocyclic compound featuring a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one typically involves a multi-step process. . This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) salts as catalysts and can be carried out under mild conditions, making it suitable for industrial production .
Chemical Reactions Analysis
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which are crucial for its biological activity . These interactions can disrupt the function of enzymes and receptors, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one can be compared to other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-amino-3-(2-methyltriazol-4-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-8-4-5(9-10)2-6(11)3-7/h4H,2-3,7H2,1H3 |
InChI Key |
QGAUONCSCDQOPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


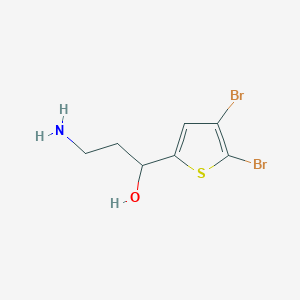
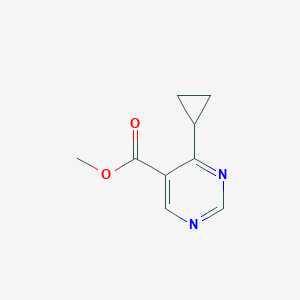

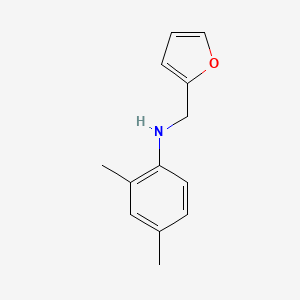
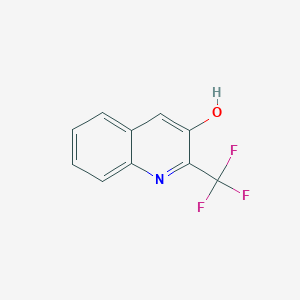


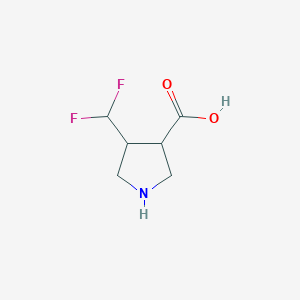
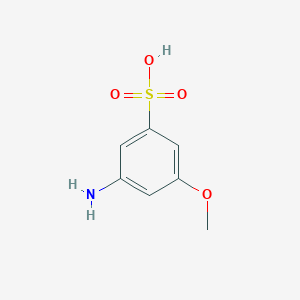
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

